

5-Chlorothiophene-2-sulfonyl chloride chemical structure and properties

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-sulfonyl chloride

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An In-Depth Technical Guide to **5-Chlorothiophene-2-sulfonyl chloride**: Synthesis, Properties, and Applications

Introduction

5-Chlorothiophene-2-sulfonyl chloride (CAS No. 2766-74-7) is a highly reactive, multifunctional heterocyclic compound. It serves as a critical building block in the synthesis of a wide array of complex organic molecules.^[1] Its structure, which combines an electron-rich thiophene ring with a strongly electrophilic sulfonyl chloride group, makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its applications, grounded in established scientific literature. As a versatile reagent, it is particularly noted for its role in creating sulfonamide derivatives, many of which exhibit significant biological activity.^{[1][3]} Its applications range from the development of inhibitors for treating Alzheimer's disease to the synthesis of novel anti-cancer agents.^{[4][5][6]}

Section 1: Molecular Structure and Physicochemical Properties

The unique reactivity of **5-Chlorothiophene-2-sulfonyl chloride** stems from its distinct molecular architecture. The thiophene ring is an aromatic heterocycle, while the sulfonyl

chloride group is a potent electrophile, readily undergoing nucleophilic substitution. The chlorine atom at the 5-position modulates the electronic properties of the thiophene ring.

Chemical Identifiers:

- IUPAC Name: **5-chlorothiophene-2-sulfonyl chloride**
- SMILES: Clc1ccc(s1)S(Cl)(=O)=O[\[7\]](#)
- InChI Key: **SORSTNOXGOXWAO-UHFFFAOYSA-N**[\[7\]](#)

A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
CAS Number	2766-74-7	[1] [4] [7] [8]
Molecular Formula	C ₄ H ₂ Cl ₂ O ₂ S ₂	[1] [4] [8]
Molecular Weight	217.09 g/mol	[4] [7] [8]
Appearance	Colorless to light yellow liquid or semi-solid	[1] [4]
Melting Point	25 - 28 °C	[1]
Boiling Point	112-117 °C (lit.); 66 °C @ 0.05 mmHg	[1] [7]
Density	1.623 g/mL at 25 °C (lit.)	[2] [7]
Refractive Index	n _{20/D} 1.586 (lit.)	[2] [7]
Solubility	Not miscible in water	[2] [9]
Stability	Moisture sensitive	[9] [10] [11]

Section 2: Synthesis via Electrophilic Aromatic Substitution

Expertise & Experience: The Rationale Behind the Synthesis

The standard synthesis of **5-chlorothiophene-2-sulfonyl chloride** is a classic example of electrophilic aromatic substitution on a heterocyclic ring.^{[2][4]} The starting material, 2-chlorothiophene, possesses a thiophene ring that is inherently activated towards electrophilic attack compared to benzene. The chlorine atom at the 2-position is an ortho, para-director. In the context of the thiophene ring, this directs incoming electrophiles to the 3- and 5-positions.^[12] Steric hindrance from the adjacent chloro group at position 2 disfavors substitution at the 3-position. Consequently, the electrophile, in this case, the chlorosulfonyl group ($-\text{SO}_2\text{Cl}$) generated from chlorosulfonic acid, preferentially attacks the sterically accessible and electronically favorable 5-position. Phosphorus pentachloride is often used as a co-reagent with chlorosulfonic acid to ensure the formation of the sulfonyl chloride.^{[2][4]}

Trustworthiness: A Self-Validating Synthesis Protocol

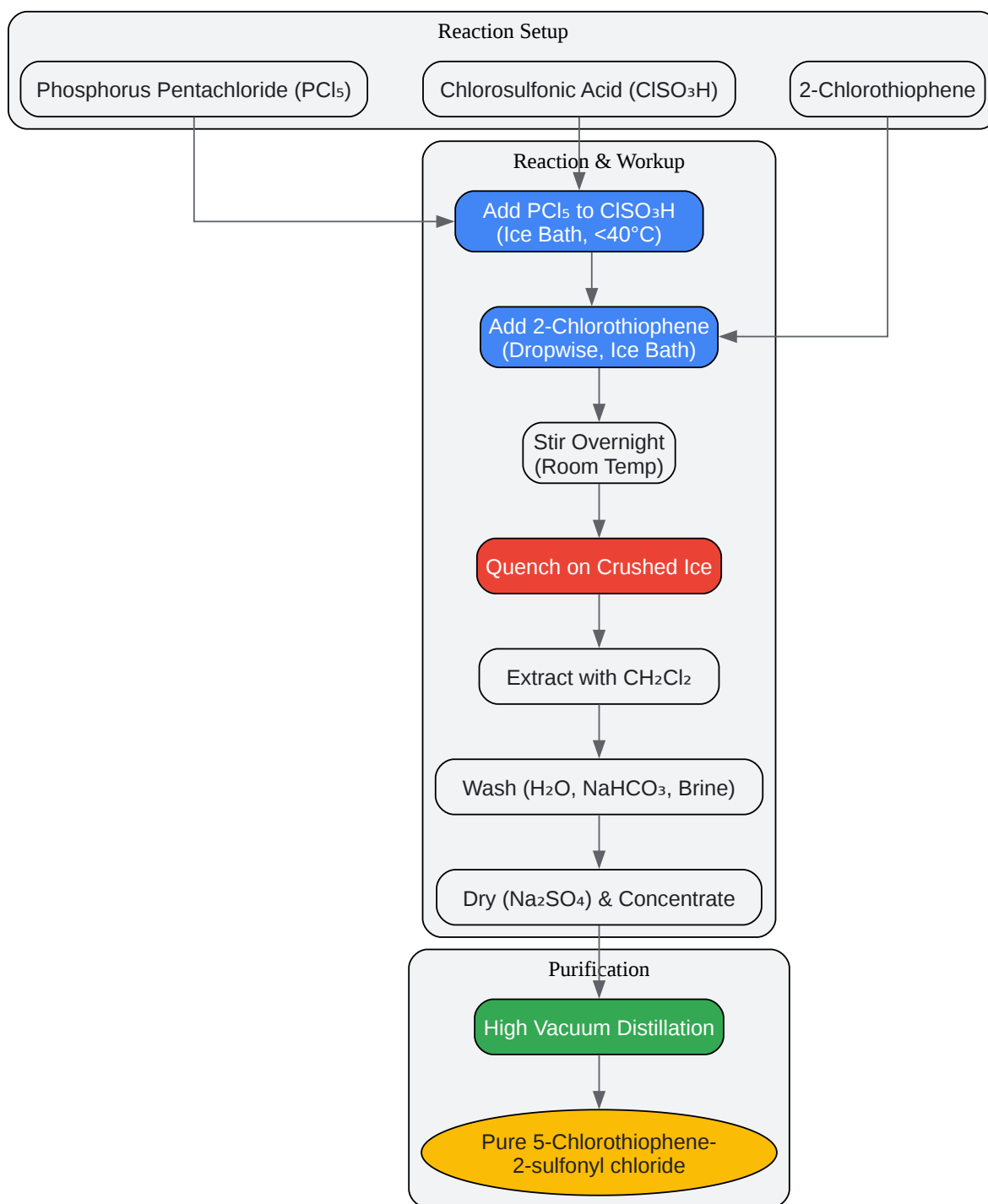
The following protocol, adapted from established literature, describes a reliable method for the preparation of **5-chlorothiophene-2-sulfonyl chloride**.^[4] Each step includes checks and expected observations to ensure the reaction is proceeding as intended.

Step-by-Step Methodology:

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and an air condenser connected to a gas outlet (to vent HCl), add chlorosulfonic acid (approx. 5 molar equivalents).
- **Activating Agent Addition:** Cool the flask in an ice bath. Cautiously add phosphorus pentachloride (PCl_5 , approx. 2 molar equivalents) in portions with vigorous stirring. Observation: A large volume of hydrogen chloride gas will be evolved. The temperature should be maintained below 40 °C.
- **Substrate Addition:** Once the PCl_5 has been added, continue cooling in the ice bath. Slowly add 2-chlorothiophene (1 molar equivalent) dropwise via the dropping funnel over approximately one hour. Observation: The solution will turn a dark purple color upon the addition of 2-chlorothiophene, indicating the reaction initiation. HCl gas evolution will continue.^[4]

- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
- **Quenching:** The following day, carefully and slowly add the dark purple reaction mixture dropwise to a large beaker containing crushed ice (approx. 3 L for a ~0.7 mol scale reaction) with mechanical stirring. **Critical Step:** This must be done slowly and with efficient cooling to manage the highly exothermic reaction of excess chlorosulfonic acid with water. **Observation:** The purple color will disappear, and a colorless emulsion will form.[\[4\]](#)
- **Extraction:** Stir the quenched mixture for one hour at room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (CH_2Cl_2 , 3 x portions).
- **Washing:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. **Control Point:** Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator. The crude product is typically a pale yellow viscous mass.[\[4\]](#)
- **Purification:** Purify the crude product by high vacuum distillation (e.g., 110-112 °C at ~7 mmHg) to yield the final product as a colorless to light yellow liquid or semi-solid.[\[4\]](#)

Visualization: Synthesis Workflow



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Caption: Synthesis workflow for **5-Chlorothiophene-2-sulfonyl chloride**.

Section 3: Reactivity and Key Transformations

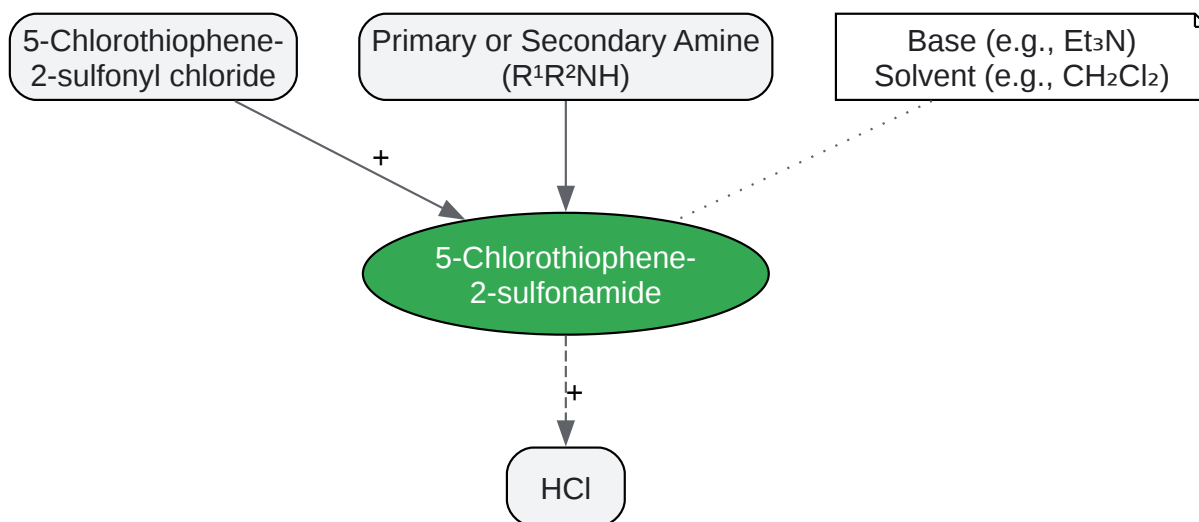
The synthetic utility of **5-chlorothiophene-2-sulfonyl chloride** is dominated by the reactivity of the sulfonyl chloride functional group. This group is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]

The most common and synthetically valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines.[1] This reaction is robust, high-yielding, and forms the basis for incorporating the 5-chlorothiophenesulfonyl moiety into drug candidates and other functional molecules.[6]

Trustworthiness: General Protocol for Sulfonamide Formation

- **Setup:** Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to act as an acid scavenger for the HCl byproduct.
- **Addition:** Cool the solution to 0 °C in an ice bath. Slowly add a solution of **5-chlorothiophene-2-sulfonyl chloride** (1.0-1.1 equivalents) in the same solvent.
- **Reaction:** Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for several hours to overnight until completion (monitor by TLC or LC-MS).
- **Workup:** Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the base. Extract the product into an organic solvent.
- **Purification:** Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify the resulting crude product, typically by silica gel column chromatography or recrystallization.

Visualization: Sulfonamide Formation Pathway



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Caption: General reaction pathway for sulfonamide synthesis.

Section 4: Applications in Research and Development

5-Chlorothiophene-2-sulfonyl chloride is not an end-product but a high-value intermediate. Its applications are defined by the properties of the molecules synthesized from it.

- Drug Discovery: This is the most significant area of application.
 - Alzheimer's Disease: It is a key reagent in the preparation of Notch-1-sparing γ -secretase inhibitors, a class of molecules investigated for the treatment of Alzheimer's disease.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)
 - Oncology: It has been used to synthesize derivatives of the natural product tetrandrine. Specifically, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine was found to have potent antiproliferative effects against several liver cancer cell lines.[\[6\]](#)
 - Antibacterial Agents: The sulfonamide derivatives prepared from this compound are a classic scaffold in the development of antibacterial drugs.[\[1\]](#)

- **Agrochemicals and Dyes:** It serves as a raw material for the synthesis of pesticides, herbicides, and various dyestuffs, where the thiophene sulfonamide structure can impart specific desired properties.[\[1\]](#)[\[2\]](#)
- **Materials Science:** The compound is employed to create functionalized polymers. Incorporating the sulfonyl group can enhance material properties such as thermal stability and conductivity.[\[1\]](#)

Section 5: Spectroscopic Characterization

While full spectral data is available from sources like PubChem and ChemicalBook, the expected spectroscopic signatures can be predicted from the structure.[\[13\]](#)[\[14\]](#)

- **^1H NMR:** The spectrum would show two signals in the aromatic region (typically 7.0-8.0 ppm). These signals would appear as two distinct doublets, corresponding to the two non-equivalent protons on the thiophene ring, with a small coupling constant characteristic of thiophene ring protons.
- **^{13}C NMR:** Four distinct signals would be expected in the aromatic region for the four carbons of the thiophene ring.
- **IR Spectroscopy:** The spectrum would be dominated by strong characteristic stretching bands for the sulfonyl group ($\text{S}=\text{O}$) around 1375 cm^{-1} (asymmetric) and 1185 cm^{-1} (symmetric).
- **Mass Spectrometry:** The mass spectrum would show a characteristic isotopic pattern for the presence of two chlorine atoms.

Section 6: Safety, Handling, and Storage

Expertise & Experience: Managing Reactivity **5-Chlorothiophene-2-sulfonyl chloride** is a corrosive and moisture-sensitive compound.[\[3\]](#)[\[10\]](#) Its reactivity with water is violent and liberates toxic hydrogen chloride gas.[\[10\]](#)[\[15\]](#) Therefore, all handling must be performed in a controlled environment, specifically a certified chemical fume hood, and under anhydrous conditions.

Hazard Class	GHS Statement	Precaution(s)	Reference(s)
Skin Corrosion	H314: Causes severe skin burns and eye damage.	P280, P302+P361+P354, P305+P354+P338	[7][10][13]
Eye Damage	H318: Causes serious eye damage.	P280, P305+P354+P338	[13]
Reactivity	Reacts violently with water.	P234, P406	[10][15]

Safe Handling and Storage Protocol:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a full-face shield.[10][16]
- Handling: Avoid all personal contact, including inhalation of vapors.[16] Handle only in a fume hood. Keep away from moisture and incompatible materials like strong bases and oxidizing agents.[10][16]
- Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area. [11][16] The recommended storage temperature is 2-8 °C.[1][7] For long-term stability, storing under an inert atmosphere such as argon or nitrogen is highly recommended to prevent degradation from atmospheric moisture.[11][15]
- Spills: In case of a spill, evacuate the area. Use a dry, inert absorbent material (like sand or vermiculite) to contain the spill. Do not use water. Place the absorbed material in a sealed container for hazardous waste disposal.[16]

Conclusion

5-Chlorothiophene-2-sulfonyl chloride is a cornerstone intermediate for chemists in both academic and industrial research. Its straightforward synthesis and the predictable, high-yielding reactivity of its sulfonyl chloride group make it a reliable tool for introducing the 5-chlorothiophenesulfonyl moiety into target molecules. Its proven utility in the synthesis of bioactive compounds, particularly in the pharmaceutical sector, ensures its continued

importance as a valuable chemical building block. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

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